

# Spectroscopic Profile of (R)-3-Methoxy-2-methylpropan-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: (R)-3-Methoxy-2-methylpropan-1-ol

Cat. No.: B3166497

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, **(R)-3-Methoxy-2-methylpropan-1-ol**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methoxy-2-methylpropan-1-ol. It is important to note that the NMR and Mass Spectrometry data are predicted values based on the general structure and may vary from experimental results.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Predicted)

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity
CH <sub>3</sub> -CH	~0.9	Doublet (d)
CH	~1.8-2.0	Multiplet (m)
CH <sub>2</sub> -OH	~3.4-3.5	Doublet (d)
CH <sub>2</sub> -O	~3.2-3.3	Doublet (d)
OCH <sub>3</sub>	~3.3	Singlet (s)
OH	Variable	Broad Singlet (s)

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)**

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
CH <sub>3</sub> -CH	~16
CH	~35-40
OCH <sub>3</sub>	~59
CH <sub>2</sub> -OH	~68
CH <sub>2</sub> -O	~76

**Table 3: IR Spectroscopic Data**

Functional Group	Characteristic Absorption Range (cm <sup>-1</sup> )
O-H Stretch (Alcohol)	3200 - 3550 (broad)
C-H Stretch (Alkyl)	2850 - 3000
C-O Stretch (Alcohol)	1000 - 1260
C-O Stretch (Ether)	1070 - 1150

**Table 4: Mass Spectrometry Data (Predicted m/z of Adducts)**

Adduct	Predicted m/z
[M+H] <sup>+</sup>	105.09101
[M+Na] <sup>+</sup>	127.07295
[M-H] <sup>-</sup>	103.07645
[M+NH <sub>4</sub> ] <sup>+</sup>	122.11755
[M+K] <sup>+</sup>	143.04689
[M+H-H <sub>2</sub> O] <sup>+</sup>	87.080990
[M] <sup>+</sup>	104.08318

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **(R)-3-Methoxy-2-methylpropan-1-ol** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the <sup>1</sup>H NMR spectrum.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

- Integrate the signals to determine the relative number of protons for each resonance.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
  - A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **(R)-3-Methoxy-2-methylpropan-1-ol** is a liquid at room temperature, the spectrum can be obtained from a neat (undiluted) sample. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty salt plates.
  - Place the sample "sandwich" in the spectrometer's sample holder.
  - Acquire the sample spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C-O).

## Mass Spectrometry (MS)

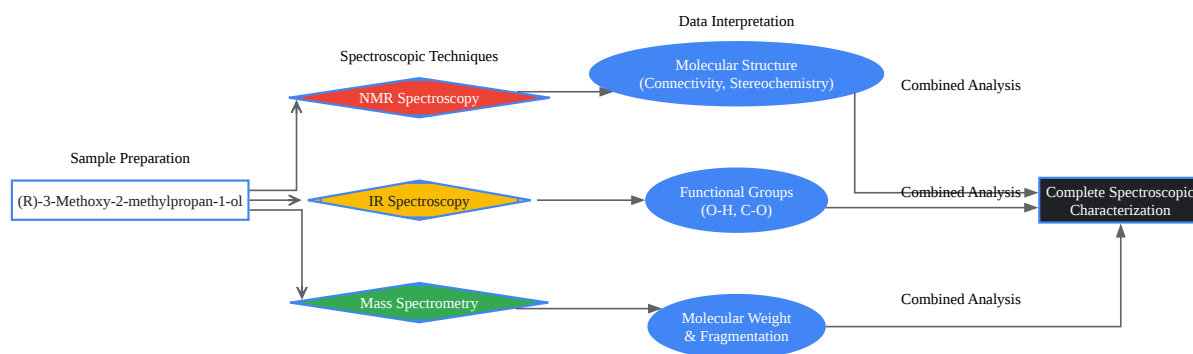
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a small amount of the volatile **(R)-3-Methoxy-2-methylpropan-1-ol** into the mass spectrometer via a suitable inlet system, such as a gas chromatography (GC) column or a direct insertion probe.
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ( $M^+$ ) and the fragmentation pattern. The fragmentation pattern provides valuable information about the structure of the molecule.

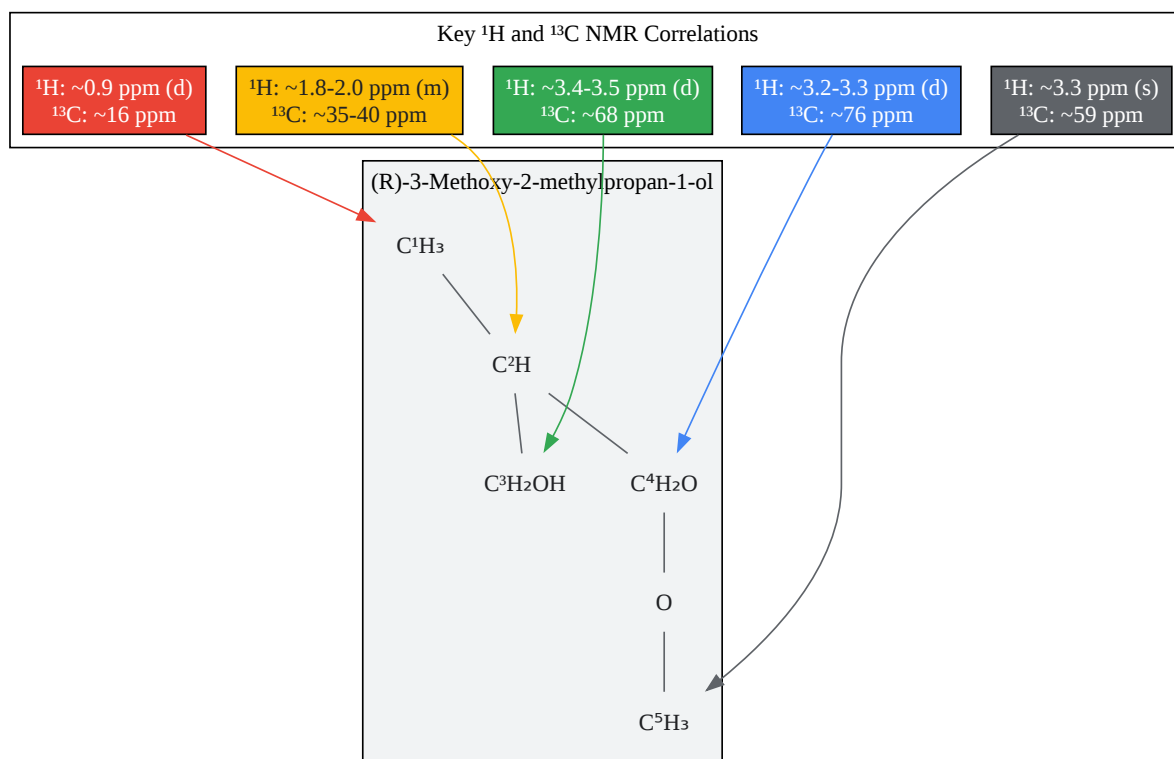
## Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **(R)-3-Methoxy-2-methylpropan-1-ol**.



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*General workflow for the spectroscopic analysis of a chemical compound.*



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*Predicted NMR correlations for (R)-3-Methoxy-2-methylpropan-1-ol.*

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